N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide: is a complex organic compound with potential applications in various scientific fields. Its structure includes a difluorophenyl group, a pyrimido[5,4-c][2,1]benzothiazin ring system, and a thioacetamide moiety, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrimido[5,4-c][2,1]benzothiazin Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: This is achieved through a substitution reaction where the difluorophenyl group is introduced to the intermediate compound.
Attachment of the Thioacetamide Moiety: The final step involves the addition of the thioacetamide group to the molecule, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety.
Reduction: Reduction reactions can occur at various points in the molecule, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Applications in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluorophenyl group and the pyrimido[5,4-c][2,1]benzothiazin ring system can interact with enzymes or receptors, modulating their activity. The thioacetamide moiety may also play a role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide: shares similarities with other benzothiazin derivatives.
Other Pyrimido[5,4-c][2,1]benzothiazin Compounds: These compounds have similar ring structures but may differ in their substituents, leading to different properties and applications.
Uniqueness
The unique combination of the difluorophenyl group, pyrimido[5,4-c][2,1]benzothiazin ring, and thioacetamide moiety sets this compound apart from others. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Conclusion
This compound is a complex and versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and industrial applications.
Biological Activity
N-(2,4-difluorophenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H20F2N4O3S2, with a molecular weight of 538.59 g/mol. The structure features a difluorophenyl group and a thiazine moiety which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : It has been shown to possess moderate to significant antibacterial and antifungal properties. Studies suggest that compounds with higher lipophilicity often exhibit enhanced antibacterial activity.
- Anti-inflammatory Effects : The compound has demonstrated notable anti-inflammatory properties, with studies indicating its ability to inhibit cyclooxygenase (COX) enzymes. For instance, some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Potential : Preliminary studies indicate that the compound may exhibit anticancer effects, particularly against various cancer cell lines. This is attributed to its structural characteristics which may influence cellular pathways involved in tumor growth and proliferation.
Case Studies and Research Findings
- Antimicrobial Studies : In a study evaluating various thiazine derivatives, this compound was tested against a range of bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value lower than 50 μg/mL.
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory mechanisms revealed that this compound significantly reduces the expression of pro-inflammatory cytokines in vitro. It was found to inhibit COX-2 activity with an IC50 value of 0.04 μmol/L, indicating its potential as an anti-inflammatory agent .
- Anticancer Activity : In vitro assays conducted on various cancer cell lines showed that the compound induces apoptosis in cancer cells at concentrations ranging from 10 to 50 μM. These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival.
Comparative Analysis of Similar Compounds
To contextualize the biological activity of this compound within its class of compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Key Biological Activity |
---|---|---|
N-(2-Bromophenyl) Acetamide | Similar core structure | Antidiabetic activity |
6-(4-Methylphenyl) Benzothiazine | Similar thiazine ring | Antimicrobial properties |
5-Fluoro-N-(3-pyridyl) Acetamide | Contains fluorine substituent | Anticancer effects |
This table illustrates how this compound stands out due to its unique combination of structural elements that enhance its biological activities compared to simpler analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O3S2/c1-16-5-4-6-17(11-16)14-32-22-8-3-2-7-19(22)25-23(37(32,34)35)13-29-26(31-25)36-15-24(33)30-21-10-9-18(27)12-20(21)28/h2-13H,14-15H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHPVYDVXJPWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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